[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine
Description
[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine (hereafter referred to as Compound X) is a tertiary amine featuring a 4-methoxyphenyl group, a morpholine ring, and a methyl substituent on the ethylamine backbone. Its structure combines aromatic, heterocyclic, and aliphatic components, making it a versatile intermediate in medicinal chemistry. The 4-methoxy group enhances lipophilicity and may influence receptor binding, while the morpholine ring contributes to solubility and metabolic stability .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-methyl-2-morpholin-4-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-11-14(16-7-9-18-10-8-16)12-3-5-13(17-2)6-4-12/h3-6,14-15H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZJFSPZQRGQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OC)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of secondary amines with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol and dichloromethane is commonly used for the reduction of Schiff bases.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
Compound X is compared below with analogs differing in substituents, linker groups, or heterocyclic moieties.
Table 1: Structural Comparison of Compound X and Analogs
*Calculated based on formula C₁₅H₂₄N₂O₂.
Impact of Morpholine vs. Other Amine Substituents
- Morpholine-Containing Analogs: Compound X and N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine (Table 1) share the morpholine ring, which enhances water solubility due to its polar oxygen atom. This feature is critical for improving bioavailability in drug candidates . lists analogs with substituents like dimethylaminoethyl (aR) and piperazinyl (hR), which may alter basicity and binding kinetics. Morpholine’s moderate basicity (pKa ~7.4) balances solubility and membrane permeability compared to more basic amines like piperazine (pKa ~9.8) .
- Non-Morpholine Analogs: [2-(4-Methoxyphenyl)ethyl]-methyl-amine (CAS 20218-54-6) lacks the morpholine ring, reducing molecular weight and polarity. This simpler structure may favor CNS penetration but could decrease metabolic stability .
Role of Aromatic Substituents
- 4-Methoxy-phenyl Group: Present in Compound X and several analogs (Table 1), this group increases lipophilicity and may interact with hydrophobic pockets in biological targets.
Pharmacological Implications
- Morpholine as a Bioisostere :
- Antimicrobial and Receptor-Targeting Potential: Pyrimidin-2-amines with morpholinophenyl groups () exhibit broad-spectrum activity, suggesting Compound X could be optimized for similar applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
